5,7-Dibromoquinoline
Overview
Description
5,7-Dibromoquinoline is a brominated derivative of quinoline, a heterocyclic aromatic organic compound It is characterized by the presence of two bromine atoms at the 5th and 7th positions of the quinoline ring
Mechanism of Action
Target of Action
5,7-Dibromoquinoline is a potent anticancer agent that primarily targets cancer cell lines such as rat glioblastoma (C6), human cervical cancer (HeLa), and human adenocarcinoma (HT29) . It also exhibits antifungal activity against species of Candida, Cryptococcus, and Aspergillus .
Biochemical Pathways
Studies suggest that it may disrupt metal ion homeostasis . This disruption could potentially affect various cellular processes, leading to the observed antiproliferative and cytotoxic effects .
Pharmacokinetics
Its potent antifungal and anticancer activities suggest that it may have favorable bioavailability
Result of Action
The molecular and cellular effects of this compound’s action include inhibition of cell proliferation, induction of cytotoxic effects, and potential disruption of metal ion homeostasis . These effects contribute to its antifungal and anticancer activities .
Action Environment
Like many other compounds, its activity could potentially be influenced by factors such as ph, temperature, and the presence of other substances in the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dibromoquinoline typically involves the bromination of quinoline. One common method is the reaction of quinoline with bromine in the presence of a suitable solvent such as chloroform. The reaction is carried out under controlled conditions to ensure selective bromination at the 5th and 7th positions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful monitoring of reaction conditions to achieve high yields and purity. The product is then purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions: 5,7-Dibromoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation and reduction under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions, such as the Sonogashira coupling, to form complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of ligands and bases.
Major Products: The major products formed depend on the specific reaction and conditions used. For example, nucleophilic substitution can yield various substituted quinolines, while coupling reactions can produce complex quinoline derivatives .
Scientific Research Applications
5,7-Dibromoquinoline has diverse applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential anticancer agents and other pharmaceuticals.
Material Science: It is used in the development of organic semiconductors and other advanced materials.
Analytical Chemistry: It is employed in the spectrophotometric determination of trace metals.
Biological Studies: It is investigated for its biological activities, including antimicrobial and anticancer properties.
Comparison with Similar Compounds
5,7-Dibromo-8-hydroxyquinoline: Another brominated quinoline derivative with additional hydroxyl functionality.
6,7-Dibromoquinoline-5,8-dione: A quinoline derivative with bromine atoms at different positions and additional carbonyl groups.
Uniqueness: 5,7-Dibromoquinoline is unique due to its specific bromination pattern, which imparts distinct chemical and physical properties. This makes it suitable for specific applications where other brominated quinoline derivatives may not be as effective .
Properties
IUPAC Name |
5,7-dibromoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2N/c10-6-4-8(11)7-2-1-3-12-9(7)5-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYTOCZMQXCNIPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2Br)Br)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3020417 | |
Record name | 5,7-Dibromoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3020417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34522-69-5 | |
Record name | Dibromoquinoline, 5,7- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034522695 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5,7-Dibromoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3020417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,7-DIBROMOQUINOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H4F7P3CE6V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential applications of 5,7-dibromoquinoline derivatives in medicinal chemistry?
A1: Research suggests that this compound derivatives show promise as potential cancer theranostics. For example, benzothiazolyl quinoline-based fluorescent scaffolds synthesized from this compound precursors exhibited cytotoxicity against various cancer cell lines, with some demonstrating greater potency than cisplatin. [] Furthermore, some derivatives displayed significant cellular uptake and high selectivity towards cancer cells compared to normal fibroblast cells, indicating their potential as both therapeutic and diagnostic agents. []
Q2: How does the structure of this compound derivatives influence their fluorescence properties?
A2: Studies on 8-benzyloxyquinolines have revealed that the presence of bromine atoms in the 5 and 7 positions can significantly impact fluorescence. While 5,7-diphenyl and 5,7-bis(biphenyl-4-yl) derivatives exhibited promising photoluminescence quantum yields, the 5,7-dibromo derivative showed negligible emission and was practically non-protonable under experimental conditions. [] This suggests that the electron-withdrawing nature of the bromine atoms can quench fluorescence, and modifications to the core structure are necessary to enhance these properties.
Q3: Can this compound be used as a starting material for the synthesis of more complex organoboron complexes? What are their potential applications?
A3: Yes, this compound can serve as a versatile precursor for synthesizing organoboron complexes with extended conjugated systems. Through Suzuki-type cross-coupling reactions, the bromine atoms can be replaced with various substituents like phenyl, biphenyl, and 9,9′-dihexylfluorenyl groups. [] Subsequent deprotection and reaction with boron triphenyl yield luminescent organoboron quinolinolates. These complexes, characterized by techniques like NMR, IR spectroscopy, and cyclic voltammetry, exhibit unique electronic and electroluminescent properties, making them potentially useful in materials science and optoelectronic applications. []
Q4: Are there any known limitations or challenges associated with using this compound and its derivatives?
A4: One known limitation observed with this compound derivatives is their susceptibility to decomposition during gas chromatography-mass spectrometry analysis. Studies have shown that both 8-allyloxy-5,7-dibromoquinoline and 5,7-dibromo-8-methallyloxyquinoline degrade under these conditions, forming 7-allyl-5-bromo-8-hydroxyquinoline and 5-bromo-7-methallyl-8-hydroxyquinoline, respectively. [] This highlights the potential for thermal instability in these compounds and underscores the need for careful consideration of analytical techniques and reaction conditions.
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